N-(2,5-Dichlorophenyl)benzamide
Description
N-(2,5-Dichlorophenyl)benzamide is a chlorinated benzamide derivative with the molecular formula C₁₆H₁₂Cl₂N₄O and a molar mass of 347.199 g/mol (monoisotopic mass: 346.0388). The compound features a benzamide core substituted with a 2,5-dichlorophenyl group at the amide nitrogen and a 5-methyl-1H-1,2,3-triazol-1-yl group at the para position of the benzoyl ring (Fig. 1) .
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂Cl₂N₄O |
| Molar Mass (g/mol) | 347.199 |
| Monoisotopic Mass (Da) | 346.0388 |
| ChemSpider ID | 17582244 |
| CAS Number | 915926-56-6 |
Properties
CAS No. |
6626-75-1 |
|---|---|
Molecular Formula |
C13H9Cl2NO |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)benzamide |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-6-7-11(15)12(8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) |
InChI Key |
FUNVESSXWQPDQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,5-Dichlorophenyl)benzamide can be synthesized through the reaction of 2,5-dichlorobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction typically occurs in a solvent like dichloromethane at room temperature. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dichlorophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
Therapeutic Applications
N-(2,5-Dichlorophenyl)benzamide and its derivatives have been investigated for their potential in treating various diseases, particularly cancer and infections.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structural frameworks have shown efficacy against different cancer cell lines. A study demonstrated that certain benzamide derivatives inhibited tumor growth in vivo, specifically targeting mammary adenocarcinoma and colon adenocarcinoma models . The mechanisms often involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Some studies have reported that this compound derivatives possess antibacterial and antifungal properties against various pathogens. For example, certain derivatives showed promising results against Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2,5-dichloroaniline with benzoyl chloride under controlled conditions to form the desired amide. The process can be optimized to improve yield and purity through techniques such as recrystallization or chromatography.
In Vitro Studies
In vitro assays have been employed to assess the biological activity of this compound derivatives. These studies often utilize cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and others to determine cytotoxicity and mechanism of action. The MTT assay is commonly used to evaluate cell viability post-treatment .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of these compounds. Modifications on the benzamide structure can significantly influence their biological activity, allowing researchers to design more potent analogs .
Case Study: Anticancer Efficacy
In a specific study involving a series of this compound derivatives, researchers found that certain compounds exhibited a dose-dependent inhibition of tumor growth in animal models. The most effective compound led to a significant reduction in tumor volume compared to control groups .
Case Study: Antimicrobial Activity
Another investigation focused on the antimicrobial effects of these compounds against various bacterial strains. Results indicated that some derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents .
Data Table: Summary of Biological Activities
| Compound | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| This compound | Anticancer | A549 (lung cancer) | 15 µM |
| Derivative A | Antibacterial | MRSA | 8 µg/ml |
| Derivative B | Antifungal | Candida albicans | 10 µg/ml |
| Derivative C | Anticancer | MCF-7 (breast cancer) | 20 µM |
Mechanism of Action
The mechanism of action of N-(2,5-Dichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Dichlorophenylbenzamides
The position of chlorine substituents on the phenyl ring significantly influences molecular geometry and intermolecular interactions. Key comparisons include:
N-(3,5-Dichlorophenyl)benzamide
- Molecular Formula: C₁₃H₉Cl₂NO
- Crystal Structure : The trans conformation of the H—N—C=O unit is conserved, with dihedral angles of 14.3° (benzoyl ring) and 44.4° (aniline ring). The benzoyl and aniline rings form a dihedral angle of 58.3°, enabling N—H⋯O hydrogen-bonded chains along the crystallographic c-axis .
- Applications : Studied for substituent effects on solid-state geometries.
N-(2,6-Dichlorophenyl)benzamide
- Molecular Formula: C₁₃H₉Cl₂NO
- Structural Features : Similar trans amide conformation but with steric hindrance from ortho-chlorine atoms, likely reducing crystallinity compared to the 2,5-dichloro isomer .
N-(2,4-Dichlorophenyl)benzamide
Functionalized Benzamide Derivatives
N-(2,5-Dichlorophenyl)-4-(thiazol-2-yl)benzamide Derivatives
- Example: N-(2,5-Dichlorophenyl)-2-methyl-5-oxo-4-(thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (Compound 47) Molecular Formula: C₂₀H₁₇Cl₂N₃O₂S Properties: Synthesized via the THQ method, yielding a pale-yellow solid with 98.2% purity.
N-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide
Structural and Functional Data Table
Research Findings and Implications
- Crystallographic Tools : The SHELX program suite (e.g., SHELXL, SHELXS) and WinGX were critical in determining hydrogen-bonding patterns and dihedral angles for these compounds .
- Substituent Effects : Ortho-chlorine atoms (as in 2,6-dichloro isomers) introduce steric strain, while para-substituents (e.g., triazole in this compound) enhance intermolecular interactions .
- Biological Relevance : Thiazole and triazole derivatives show promise as drug candidates due to improved binding affinities and metabolic profiles .
Biological Activity
N-(2,5-Dichlorophenyl)benzamide is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its benzamide structure with two chlorine substituents on the phenyl ring. This unique arrangement influences its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For instance, it has been noted that the compound may inhibit certain enzymes involved in cellular metabolism, thereby affecting cell growth and proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses moderate to good activity against various bacterial strains. For example:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these bacteria suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have demonstrated its effectiveness against several cancer cell lines:
- Cell Lines Tested :
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
The compound exhibited cytotoxic effects with IC50 values indicating significant inhibition of cell proliferation. For instance, one study reported IC50 values ranging from 4.054 to 32.53 µM for MCF-7 cells and from 3.22 to 32.11 µM for HepG2 cells .
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Study on Anticancer Effects :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other benzamide derivatives shows distinct differences in biological activity:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Moderate | Significant | Effective against multiple strains |
| 4-benzyl-N-(2,5-dichlorophenyl)benzamide | High | Moderate | Enhanced due to additional benzyl group |
| 3,5-Dichloro-N-(4-chlorophenyl)benzamide | Low | Low | Less potent compared to others |
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for N-(2,5-Dichlorophenyl)benzamide, and how can reaction conditions be optimized for purity?
- The compound is typically synthesized via amidation reactions between 2,5-dichloroaniline and benzoyl chloride derivatives. Key steps include controlled temperature (e.g., 0–5°C for intermediate stabilization) and solvent selection (e.g., dichloromethane or THF). Purity (>95%) is achieved through recrystallization using ethanol/water mixtures or column chromatography with silica gel (hexane:ethyl acetate gradients). Monitoring via TLC or HPLC is critical to minimize byproducts like unreacted aniline or di-substituted impurities .
Q. How should researchers safely handle and dispose of this compound in laboratory settings?
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Store in airtight containers at 2–8°C under inert gas. Waste must be segregated into halogenated organic waste streams and processed via incineration or licensed chemical disposal services to prevent environmental release of chlorinated byproducts. Safety protocols align with GBZ 2.1-2007 and EN 14042 guidelines .
Q. What spectroscopic techniques are recommended for structural confirmation of this compound?
- Combine -NMR (to identify aromatic protons and amide NH), -NMR (for carbonyl and aromatic carbons), and FTIR (amide I/II bands ~1650 cm). Mass spectrometry (EI or ESI) confirms molecular weight (MW 280.12 g/mol). For crystalline samples, single-crystal XRD using SHELXL (via WinGX suite) resolves bond lengths/angles (e.g., C=O at ~1.23 Å) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported bond parameters for this compound derivatives?
- Use high-resolution XRD (λ = 0.71073 Å, Mo-Kα radiation) with SHELXL refinement. Discrepancies in bond lengths (e.g., C-Cl vs. C-N) may arise from thermal motion or disorder; apply restraints (e.g., DELU and SIMU in SHELX) to refine anisotropic displacement parameters. Compare results with deposited CIF files in the Cambridge Structural Database (CSD) .
Q. What experimental design principles apply to studying the compound’s biological interactions (e.g., enzyme inhibition)?
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities (K). For enzyme assays, optimize substrate concentrations (e.g., Michaelis-Menten kinetics) and include controls with structurally similar analogs (e.g., N-(2,6-dichlorophenyl)benzamide) to isolate substituent effects. Molecular docking (AutoDock Vina) can predict binding poses using PDB structures .
Q. How do electronic effects of the 2,5-dichlorophenyl group influence reactivity in cross-coupling reactions?
- The electron-withdrawing Cl groups deactivate the phenyl ring, directing electrophilic substitution to meta positions. For Suzuki-Miyaura coupling, use Pd(PPh) with aryl boronic acids (1.2 eq) in DMF/HO (3:1) at 80°C. Monitor regioselectivity via -NMR (e.g., para-substituted products show distinct splitting patterns) .
Q. What strategies mitigate challenges in characterizing amorphous vs. crystalline forms of this compound?
- Pair differential scanning calorimetry (DSC) with powder XRD to identify polymorphs. For amorphous forms, use solid-state NMR ( CP/MAS) to probe local structure. Accelerated stability studies (40°C/75% RH for 4 weeks) assess phase transitions under ICH Q1A guidelines .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data between in vitro and in vivo studies for this compound?
- Cross-validate assays using orthogonal methods (e.g., cell viability vs. target-specific ELISA). Consider pharmacokinetic factors (e.g., metabolic stability via liver microsomes) that reduce in vivo efficacy. Adjust dosing regimens (e.g., q.d. vs. b.i.d.) to account for rapid clearance observed in rodent models .
Q. Why do computational predictions of solubility diverge from experimental measurements?
- Force field limitations (e.g., GAFF vs. OPLS) may misestimate solvation free energies. Experimentally, use shake-flask method with UV/Vis quantification (λ ~270 nm) in buffered solutions (pH 7.4). Adjust Hansen solubility parameters for chlorinated aromatics to improve prediction accuracy .
Methodology Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
